molecular formula C12H28O2Si B15159306 tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane CAS No. 867267-81-0

tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane

Cat. No.: B15159306
CAS No.: 867267-81-0
M. Wt: 232.43 g/mol
InChI Key: AEYYRILRVBVUMF-LLVKDONJSA-N
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Description

tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, a methoxypentyl group, and a dimethylsilane moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane typically involves the reaction of tert-butyl alcohol with a suitable silane reagent under controlled conditions. One common method involves the use of tert-butylchlorodimethylsilane and a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the methoxypentyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction may produce silanes with different substituents.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane is used as a protecting group for alcohols and amines. It helps in preventing unwanted reactions during multi-step synthesis processes.

Biology

In biological research, this compound is used in the modification of biomolecules. It can be used to introduce silane groups into proteins and nucleic acids, which can be useful for studying their structure and function.

Medicine

In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It helps in the development of new drugs by providing a stable and versatile building block.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane involves its ability to form stable bonds with various functional groups. The tert-butyl group provides steric hindrance, which helps in protecting sensitive functional groups during chemical reactions. The dimethylsilane moiety enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl{[(2R,3S)-3-[(methoxymethoxy)methyl]-2-oxiranyl}methoxy}dimethylsilane
  • tert-Butyl{[(2R)-2,6-dimethyl-3-(phenylsulfonyl)-5-heptenyl]oxy}dimethylsilane
  • tert-Butyl{[(2E)-2-(3-furylmethylene)-3,3-dimethylcyclohexyl]methoxy}dimethylsilane

Uniqueness

tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane is unique due to its specific combination of functional groups, which provides a balance of steric hindrance and reactivity. This makes it particularly useful in protecting sensitive functional groups during complex synthetic processes. Its versatility and stability make it a valuable reagent in various fields of scientific research and industrial applications.

Properties

CAS No.

867267-81-0

Molecular Formula

C12H28O2Si

Molecular Weight

232.43 g/mol

IUPAC Name

tert-butyl-[(2R)-2-methoxypentoxy]-dimethylsilane

InChI

InChI=1S/C12H28O2Si/c1-8-9-11(13-5)10-14-15(6,7)12(2,3)4/h11H,8-10H2,1-7H3/t11-/m1/s1

InChI Key

AEYYRILRVBVUMF-LLVKDONJSA-N

Isomeric SMILES

CCC[C@H](CO[Si](C)(C)C(C)(C)C)OC

Canonical SMILES

CCCC(CO[Si](C)(C)C(C)(C)C)OC

Origin of Product

United States

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